Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine
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Overview
Description
Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine is an organic compound characterized by the presence of a benzyl group attached to a benzyloxy and bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation or reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino and alkyl groups.
Substitution: Benzylic halides.
Scientific Research Applications
Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Benzylamine: A simpler analog with a single benzyl group.
4-Methoxybenzylamine: Contains a methoxy group instead of a benzyloxy group.
Benzyl bromide: Lacks the amine functionality but shares the benzylic bromine atom.
Properties
Molecular Formula |
C21H20BrNO |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H20BrNO/c22-20-13-19(15-23-14-17-7-3-1-4-8-17)11-12-21(20)24-16-18-9-5-2-6-10-18/h1-13,23H,14-16H2 |
InChI Key |
SGXPCBPYRYPHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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